(Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Overview
Description
(Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives. One common method includes the use of a base such as potassium carbonate under ultrasound irradiation, which enhances the reaction efficiency and yield . The reaction is carried out in an aqueous medium, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the yield and purity of the final product. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development .
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been studied for its potential to treat inflammatory diseases and conditions .
Industry
Industrially, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by interacting with its active site . This interaction disrupts the enzyme’s function, leading to reduced melanin synthesis.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773): Known for its tyrosinase inhibitory activity.
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Exhibits significant cytotoxicity and genotoxicity.
Uniqueness
(Z)-propyl 2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate stands out due to its unique propyl ester group, which enhances its solubility and bioavailability. This structural feature differentiates it from other thiazolidinone derivatives and contributes to its diverse biological activities .
Properties
Molecular Formula |
C17H19NO4S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H19NO4S2/c1-4-9-22-16(20)11(2)18-15(19)14(24-17(18)23)10-12-5-7-13(21-3)8-6-12/h5-8,10-11H,4,9H2,1-3H3/b14-10- |
InChI Key |
ZBJVRNLZXKZJCN-UVTDQMKNSA-N |
Isomeric SMILES |
CCCOC(=O)C(C)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Canonical SMILES |
CCCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
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